molecular formula C15H14ClN5OS3 B2660435 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851079-25-9

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2660435
CAS No.: 851079-25-9
M. Wt: 411.94
InChI Key: KIVNIPSMOWUFKV-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound featuring a combination of imidazole, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde (in this case, 4-chlorobenzaldehyde).

  • Thiol Substitution: : The imidazole derivative is then reacted with a thiol compound to introduce the thio group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

  • Thiadiazole Formation: : The thiadiazole ring is typically formed by the cyclization of a thiosemicarbazide derivative with an appropriate electrophile, such as carbon disulfide (CS₂), under basic conditions.

  • Coupling Reaction: : Finally, the imidazole-thio derivative is coupled with the thiadiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

  • Substitution: : The chlorine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: SnCl₂, H₂/Pd

    Substitution: Pd-catalysts, bases like NaH or K₂CO₃

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, which could be optimized for therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors critical for the survival of the microorganism.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide may exhibit unique properties due to the specific length and nature of the alkylthio substituent. This can influence its solubility, reactivity, and biological activity, making it a compound of particular interest for further study.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-7-8-21(14)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVNIPSMOWUFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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